Acetylsalicylamide

Description

BenchChem offers high-quality Acetylsalicylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetylsalicylamide including the price, delivery time, and more detailed information at info@benchchem.com.

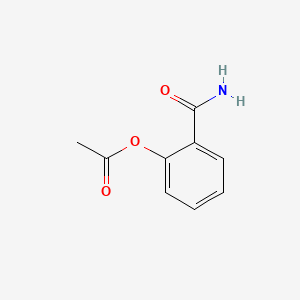

Structure

3D Structure

Properties

IUPAC Name |

(2-carbamoylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHXFBVYXDFJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046108 | |

| Record name | 2-(Aminocarbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-71-8 | |

| Record name | 2-(Acetyloxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5663-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Acetylsalicylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Aminocarbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aminocarbonyl)phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLSALICYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/496N9P3MZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pre-Formulation Profiling and Physicochemical Engineering of 5-Acetylsalicylamide

Executive Summary

In modern drug development, the transition from synthetic intermediate to viable active pharmaceutical ingredient (API) or prodrug scaffold relies heavily on pre-formulation physicochemical profiling. 5-Acetylsalicylamide (CAS: 40187-51-7) is a critical molecular scaffold, traditionally utilized in the synthesis of the antihypertensive drug Labetalol and increasingly explored as a foundation for phosphotyrosine peptidomimetic prodrugs and human β3 adrenergic receptor agonists[1][2]. This technical guide provides an authoritative, causality-driven analysis of its physicochemical properties, detailing how its molecular architecture dictates both its synthesis and downstream formulation strategies.

Molecular Architecture & Physicochemical Profiling

The rational design of any dosage form requires a rigorous assessment of the compound's intrinsic properties. 5-Acetylsalicylamide features a rigid aromatic framework equipped with an acetyl group, a phenolic hydroxyl, and an amide moiety[3]. This structural triad governs its hydrogen-bonding capacity, crystal lattice energy, and phase-transfer behavior.

Table 1: Quantitative Physicochemical Profile of 5-Acetylsalicylamide

| Property | Value | Causality & Formulation Impact |

| Molecular Formula | C9H9NO3[3] | Dictates a low molecular weight (179.17 g/mol )[4], which is highly favorable for passive membrane permeability in oral delivery systems. |

| Melting Point | 220–222 °C[4][5] | The high melting point indicates robust intermolecular hydrogen bonding (amide-amide and acid-amide synthons), directly causing its poor aqueous solubility. |

| Acid Dissociation (pKa) | 6.57 ± 0.18 (Predicted)[4][6] | Reflects the weakly acidic phenolic -OH. The ionization state is highly pH-dependent, remaining largely unionized in the stomach but ionizing in the lower GI tract. |

| Lipophilicity (LogP) | 0.905 (Experimental)[6] | Moderate lipophilicity ensures a functional balance between aqueous dissolution and lipid membrane partitioning, ideal for prodrug reservoirs. |

| Solubility Profile | Slightly soluble in DMSO/Methanol[1][6] | The lack of aqueous solubility necessitates advanced formulation engineering (e.g., solid dispersions, granulation) to achieve therapeutic bioavailability. |

Mechanistic Synthesis & Purity Validation

The integrity of pre-formulation data relies entirely on the purity of the synthesized compound. The optimal synthetic route employs a Friedel-Crafts acylation of salicylamide using a low-melting-point molten salt system[2][4]. This self-validating protocol is chosen because the ionic liquid environment stabilizes the acylium ion intermediate, suppressing unwanted O-acylation in favor of selective C-acylation at the para-position to the hydroxyl group.

Step-by-Step Methodology: Lewis Acid-Catalyzed Friedel-Crafts Acylation

-

Catalyst Preparation: In a reaction flask, melt a mixture of anhydrous aluminum chloride (AlCl3, 0.0648 mol) and sodium chloride (NaCl, 0.0648 mol) at 140 °C with continuous magnetic stirring to form a homogenous molten salt system[4].

-

Causality: The AlCl3/NaCl melt acts as both a solvent and a powerful Lewis acid catalyst, ensuring optimal thermal transfer and catalytic efficiency without the need for volatile, toxic organic solvents.

-

-

Substrate Addition: Carefully add salicylamide (0.036 mol) into the molten salt mixture, maintaining the temperature strictly at 140 °C[4].

-

Acylation: Introduce acetyl chloride (0.0432 mol) dropwise via a constant-pressure dropping funnel over approximately 10 minutes[4].

-

Causality: Dropwise addition controls the highly exothermic generation of the reactive acylium ion, preventing localized overheating and the formation of degradation byproducts.

-

-

Reaction Maturation: Maintain stirring at 140 °C for 30 minutes to drive the reaction to completion[4].

-

Quenching & Precipitation: Slowly pour the hot reaction mixture into 60 mL of an acidic ice-water bath (1 mL concentrated HCl in 59 mL ice-water) over 5 minutes. Stir at room temperature for 30 minutes[2].

-

Causality: The acidic quench rapidly decomposes the aluminum complex, precipitating the crude 5-acetylsalicylamide as a yellowish solid while keeping residual aluminum salts dissolved in the aqueous phase[2].

-

-

Isolation & Recrystallization: Filter the crude solid, wash three times with hot water (80 °C), and dry[2]. Recrystallize the crude product from 20 mL of boiling ethanol. Cool in an ice bath, filter, and dry at 80 °C for 5 hours[2][6].

Pre-Formulation Challenges & Solubility Engineering

The physicochemical profile of 5-acetylsalicylamide presents a classic formulation bottleneck: a high crystal lattice energy and poor aqueous solubility[4][6]. To translate this scaffold into a viable therapeutic, formulation scientists must employ targeted solid-state engineering.

1. pH-Dependent Dissolution Dynamics With a pKa of 6.57[6], 5-acetylsalicylamide remains predominantly unionized in the acidic environment of the stomach (pH 1.2–3.0), severely limiting initial dissolution. In the slightly alkaline environment of the small intestine (pH 6.8–7.4), partial ionization occurs, improving solubility but potentially altering passive membrane permeability. Formulators must consider enteric coatings or pH-modifying excipients to ensure a consistent, site-specific release profile.

2. Solid-State Engineering: Cocrystallization and Granulation Drawing mechanistic parallels from structurally related salicylamides (such as ethenzamide), the strong intermolecular hydrogen bonding can be disrupted via pharmaceutical cocrystallization. Coformers with complementary hydrogen-bond donors/acceptors (e.g., gallic acid or dihydroxybenzoic acids) can significantly lower the lattice energy and enhance aqueous solubility by up to 2-fold or more[7].

Furthermore, for high drug-loading formulations, fluidized bed rotor granulation is highly recommended. Studies on analogous poorly water-soluble salicylamides demonstrate that this technique drastically improves wettability and particle size distribution (PSD), enabling rapid dissolution (e.g., >80% release within 20 minutes) without altering the API's fundamental chemical structure[8].

Logical Workflow Diagram

The following diagram maps the self-validating logic connecting synthesis, physicochemical profiling, and formulation engineering for 5-acetylsalicylamide.

Fig 1: Pre-formulation workflow for 5-acetylsalicylamide from synthesis to formulation.

References

-

Title: 5-Acetylsalicylamide | C9H9NO3 | CID 198212 Source: PubChem - NIH URL: [Link]

-

Title: Investigation of Physicochemical Drug Properties to Prepare Fine Globular Granules Composed of Only Drug Substance in Fluidized Bed Rotor Granulation Source: PubMed - NIH URL: [Link]

-

Title: Cocrystals of Ethenzamide: Study of Structural and Physicochemical Properties Source: Crystal Growth & Design - ACS Publications URL: [Link]

Sources

- 1. 5-Acetylsalicylamide | 40187-51-7 [chemicalbook.com]

- 2. Buy 5-Acetylsalicylamide | 40187-51-7 [smolecule.com]

- 3. 5-Acetylsalicylamide | C9H9NO3 | CID 198212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.smolecule.com [pdf.smolecule.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. pdf.smolecule.com [pdf.smolecule.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Investigation of Physicochemical Drug Properties to Prepare Fine Globular Granules Composed of Only Drug Substance in Fluidized Bed Rotor Granulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Safety and Application Guide for N-Acetylsalicylamide (CAS 487-48-9)

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter molecules that serve dual roles across different scientific disciplines. N-Acetylsalicylamide (CAS 487-48-9), commonly known as Salacetamide, is a prime example. Historically evaluated for its analgesic, antipyretic, and anti-inflammatory properties[1], it has recently found critical utility as a stable reference standard in proteomics research[2]. This whitepaper provides an in-depth analysis of its physicochemical behavior, toxicological safety profile, and self-validating experimental workflows, ensuring that researchers can handle and apply this compound with maximum efficacy and safety.

Physicochemical Profiling & Structural Dynamics

Salacetamide is the thermodynamically stable

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | N-Acetylsalicylamide (Salacetamide) |

| CAS Registry Number | 487-48-9 |

| Molecular Formula | C9H9NO3 |

| Molecular Weight | 179.17 g/mol |

| SMILES String | O=C(NC(C)=O)C1=CC=CC=C1O[2] |

| Storage Conditions | Sealed in dry, 2-8°C[4] |

Toxicological Profile & Chemical Safety (EHS)

Safety protocols must be dictated by empirical data. Salacetamide exhibits a favorable safety margin compared to classical NSAIDs like aspirin, but it is not without hazards[1]. According to safety data from [4] and [5], the compound is classified under specific GHS hazard categories requiring stringent Personal Protective Equipment (PPE).

Table 2: Acute Toxicity & GHS Hazard Statements

| Toxicity Metric / Hazard | Value / Description | Reference |

| LD50 Oral (Rat) | 2,000 mg/kg (Behavioral somnolence) | [5] |

| LD50 Oral (Mouse) | > 5,000 mg/kg | [1],[6] |

| H302 | Harmful if swallowed | [7],[4] |

| H315 | Causes skin irritation | [7],[4] |

| H319 | Causes serious eye irritation | [7],[4] |

| H335 | May cause respiratory irritation | [7] |

Expert EHS Recommendation: Due to the H335 (respiratory irritation) classification[7], weighing and transferring the dry powder must be conducted within a Class II biological safety cabinet or a dedicated powder-weighing hood. Nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles are mandatory to mitigate H315 and H319 risks[4].

Mechanistic Pharmacology & Signaling

Salacetamide shares structural homology with classical salicylates. Its pharmacological mechanism centers on the competitive inhibition of the Cyclooxygenase (COX) enzyme system[1]. By occupying the active site of COX-1/COX-2, Salacetamide prevents the catalytic oxidation of arachidonic acid into Prostaglandin G2 (PGG2), thereby truncating downstream inflammatory signaling cascades.

Figure 1: Mechanistic pathway of COX inhibition by N-Acetylsalicylamide.

Experimental Protocols: Self-Validating Isomerization Assay

When utilizing Salacetamide in proteomics[2], researchers must frequently differentiate it from its unstable

The Principle of Self-Validation: A protocol is only as reliable as its internal controls. In this workflow, the mass balance of the system acts as a self-validating mechanism. If the sum of the molar concentrations of the reactant and product falls below 98% of the initial input, the system automatically flags a competing side reaction (such as ester hydrolysis yielding salicylamide and acetic acid), thereby invalidating the kinetic data and preventing the use of degraded standards.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 1 mM stock solution of

-acetylsalicylamide in anhydrous acetonitrile.-

Causality: Anhydrous conditions are critical here; trace water will initiate premature hydrolysis before the assay begins.

-

-

Buffer System: Prepare a 50 mM phosphate buffer adjusted to pH 7.4 to simulate physiological conditions.

-

Reaction Initiation: Spike the stock solution into the phosphate buffer to a final concentration of 10 µM. Incubate continuously at 37°C.

-

Sampling and Quenching: Aliquot 100 µL at intervals (0, 15, 30, 60, and 120 minutes). Immediately quench the reaction by adding 10 µL of 1% Trifluoroacetic acid (TFA).

-

Causality: The intramolecular migration is base-catalyzed. Dropping the pH with TFA rapidly protonates the intermediate, instantly arresting the migration and preserving the exact ratio of isomers for accurate time-point analysis.

-

-

HPLC Analysis: Inject 20 µL onto a C18 reverse-phase column. Use a mobile phase gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

Data Validation: Calculate the mass balance. The disappearance of the

-acetyl peak must stoichiometrically match the appearance of the Salacetamide (CAS 487-48-9) peak.

Figure 2: Self-validating experimental workflow for monitoring acyl migration.

References

-

Chemsrc. Benzamide,N-acetyl-2-hydroxy | CAS#:487-48-9. Retrieved from:[Link]

-

Journal of the Pharmaceutical Society of Japan (J-Stage). Gastric Ulcerogenic and Biological Activities of N-3'a-Propyphenazonyl-2-acetoxybenzamide. Retrieved from:[Link]

Sources

- 1. Gastric Ulcerogenic and Biological Activities of N-3'a-Propyphenazonyl-2-acetoxybenzamide [jstage.jst.go.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Benzamide,N-acetyl-2-hydroxy | CAS#:487-48-9 | Chemsrc [chemsrc.com]

- 4. 487-48-9|N-Acetyl-2-hydroxybenzamide|BLD Pharm [bldpharm.com]

- 5. Benzamide,N-acetyl-2-hydroxy | CAS#:487-48-9 | Chemsrc [chemsrc.com]

- 6. N-ACETYLSALICYLAMIDE CAS#: 487-48-9 [m.chemicalbook.com]

- 7. 647017-64-9|N-Allyl-4-amino-2-hydroxybenzamide|BLD Pharm [bldpharm.com]

Structural & Functional Divergence: Acetylsalicylamide vs. Acetylsalicylic Acid

This guide provides a rigorous technical analysis of the structural, physicochemical, and pharmacological divergences between Acetylsalicylic Acid (Aspirin) and its amide derivative, Acetylsalicylamide (2-acetoxybenzamide).

Executive Summary

While Acetylsalicylic Acid (ASA) and Acetylsalicylamide (ASAM) share the core O-acetylated phenolic skeleton, the substitution of the carboxylic acid (

Molecular Architecture & Physicochemical Divergence

The primary differentiator is the electronic environment of the C-1 substituent. In ASA, the carboxylic acid acts as a strong hydrogen bond donor and acceptor, ionizing at physiological pH. In ASAM, the amide group is neutral and exhibits significant resonance stabilization, altering the electron density of the aromatic ring and the lability of the O-acetyl group.

Table 1: Comparative Physicochemical Profile

| Property | Acetylsalicylic Acid (ASA) | Acetylsalicylamide (ASAM) | Impact on Drug Design |

| IUPAC Name | 2-acetoxybenzoic acid | 2-acetoxybenzamide | N/A |

| CAS Number | 50-78-2 | 403-57-6 | Identification |

| Molecular Weight | 180.16 g/mol | 179.17 g/mol | Negligible difference |

| Acidity (pKa) | 3.5 (Carboxyl) | ~13.3 (Amide proton) | Critical: ASAM is non-acidic in the stomach, reducing direct mucosal injury. |

| LogP (Oct/Water) | ~1.19 | ~0.8 - 1.0 | ASAM is slightly less lipophilic due to the polarity of the amide. |

| H-Bond Donors | 1 ( | 2 ( | Affects crystal packing and receptor binding. |

| H-Bond Acceptors | 4 | 3 | Amide carbonyl is a weaker acceptor than carboxylate. |

| Stability (Solid) | Hydrolyzes to Salicylic Acid + Acetic Acid (Vinegar smell) | Hydrolyzes to Salicylamide + Acetic Acid | ASAM is kinetically more stable in solid state but still moisture sensitive. |

Synthetic Pathways & Impurity Profiling

Differentiation in synthesis is critical for impurity profiling. While both utilize acetylation, the starting materials differ.

Synthesis Logic

-

ASA Synthesis: Acetylation of Salicylic Acid using Acetic Anhydride (

) with acid catalysis ( -

ASAM Synthesis: Acetylation of Salicylamide. Salicylamide itself is synthesized via ammonolysis of methyl salicylate.

Diagram 1: Parallel Synthetic Workflows

Caption: Comparative synthetic routes showing the divergence in precursors and potential hydrolytic impurities.

Biotransformation & Pharmacokinetics

The metabolic fate of these two compounds illustrates why ASAM is considered a "prodrug" of salicylamide, whereas ASA is a prodrug of salicylate and an active acetylating agent.

The Hydrolysis Differential

Both compounds undergo rapid first-pass metabolism, but the enzymes and products differ:

-

ASA: Rapidly hydrolyzed by plasma esterases (butyrylcholinesterase) to Salicylic Acid + Acetate.

-

ASAM: Hydrolyzed by esterases to Salicylamide + Acetate.

-

Note: The amide bond in Salicylamide is metabolically stable. It does not readily hydrolyze to Salicylic Acid in vivo. Instead, Salicylamide is directly conjugated (glucuronidated/sulfated).

-

Clinical Consequence: Patients taking ASAM do not achieve high serum levels of Salicylate. Therefore, ASAM cannot be used interchangeably with ASA for indications requiring high salicylate levels (e.g., rheumatic fever) or COX-1 acetylation (cardioprotection).

Diagram 2: Metabolic Divergence

Caption: Metabolic pathways illustrating the lack of conversion from Salicylamide to Salicylate, distinguishing their pharmacological profiles.

Pharmacodynamics: The "Anchor" Mechanism

The most profound difference lies in the interaction with Cyclooxygenase-1 (COX-1).

ASA: The Irreversible Inhibitor

ASA binds to the COX-1 channel. The carboxylic acid group forms an ion pair with Arg120 at the channel entrance. This "anchors" the molecule, positioning the acetyl group in perfect proximity to Serine 530 .

-

Mechanism: Acetyl transfer to Ser530.

-

Result: Steric blockade of Arachidonic Acid entry. Irreversible platelet inhibition.[1]

ASAM: The Reversible/Weak Inhibitor

The amide group in ASAM is neutral. It cannot form the salt bridge with Arg120.

-

Mechanism: Without the anchor, the molecule does not orient correctly for efficient acetyl transfer to Ser530.

-

Result: ASAM (and its metabolite Salicylamide) acts as a weak, reversible inhibitor. It provides analgesia via non-COX mechanisms (potential CNS modulation) but lacks the potent anti-inflammatory and anti-thrombotic efficacy of ASA.

Experimental Protocol: Comparative Hydrolysis Kinetics

To validate the stability differences in a formulation context, the following HPLC protocol is recommended.

Objective: Quantify the rate of O-deacetylation for ASA vs. ASAM in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Reagents

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

Step-by-Step Methodology

-

Preparation of Media:

-

SGF: 2.0g NaCl in 1L Water, adjust pH to 1.2 with HCl.

-

SIF: Phosphate buffer, pH 6.8.

-

-

Stock Solutions: Prepare 1 mg/mL stocks of ASA and ASAM in Acetonitrile.

-

Incubation:

-

Spike SGF and SIF with stock solutions to a final concentration of 50 µg/mL.

-

Incubate at 37°C in a shaking water bath.

-

-

Sampling:

-

Aliquot 500 µL at T=0, 15, 30, 60, 120, and 240 minutes.

-

Quench: Immediately add 500 µL cold Methanol to stop hydrolysis.

-

-

HPLC Analysis:

-

Flow Rate: 1.0 mL/min.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 230 nm (isobestic point region) and 280 nm.

-

-

Calculation:

-

Plot

vs. Time. -

Calculate

(slope) and

-

Expected Outcome: ASA will show faster hydrolysis in SIF (alkaline hydrolysis) compared to SGF. ASAM will show slower O-deacetylation rates generally, but significantly higher stability of the amide bond (no formation of Salicylic acid, only Salicylamide).

References

-

Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 255-258. Link

-

Needs, C. J., & Brooks, P. M. (1985). Clinical pharmacokinetics of the salicylates. Clinical Pharmacokinetics, 10(2), 164-177. Link

-

Loll, P. J., Picot, D., & Garavito, R. M. (1995). The structural basis of aspirin activity inferred from the crystal structure of inactivated prostaglandin H2 synthase. Nature Structural Biology, 2(8), 637-643. Link

-

Rainsford, K. D. (2004). Aspirin and Related Drugs.[3][4][5][6][7][8][9][10][11][12] CRC Press. (Chapter: Structure-activity relationships). Link

-

Xu, X. M., et al. (1999). Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate.[12] Proceedings of the National Academy of Sciences, 96(9), 5292-5297. Link

Sources

- 1. Frontiers | Characterization of the acetylation of cyclooxygenase-isozymes and targeted lipidomics of eicosanoids in serum and colon cancer cells by the new aspirin formulation IP1867B versus aspirin in vitro [frontiersin.org]

- 2. jocpr.com [jocpr.com]

- 3. Aspirin (CAS 50-78-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. edu.rsc.org [edu.rsc.org]

- 8. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 9. Kinetics and mechanism of hydrolysis of 1-(2'-acetoxybenzoyl)-2-deoxy-alpha-D-glucopyranose, a novel aspirin prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uknowledge.uky.edu [uknowledge.uky.edu]

- 11. researchgate.net [researchgate.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

Technical Whitepaper: The Pharmacological & Chemical Profile of Acetylsalicylamide (2-Acetoxybenzamide)

The following technical guide details the chemical and pharmacological profile of Acetylsalicylamide , specifically referring to 2-acetoxybenzamide (the amide analogue of aspirin).

Executive Summary

Acetylsalicylamide (2-acetoxybenzamide) represents a critical historical and chemical bridge between Aspirin (acetylsalicylic acid) and Salicylamide (2-hydroxybenzamide). Developed in the mid-20th century during the "Golden Age" of salicylate research, the compound was investigated to combine the irreversible COX-inhibiting acetylation potential of aspirin with the non-acidic, gastric-sparing properties of salicylamide.

However, its clinical adoption was limited by a defining chemical characteristic: thermodynamic instability . Unlike aspirin, 2-acetoxybenzamide undergoes a rapid, irreversible intramolecular rearrangement to N-acetylsalicylamide (Salacetamide) under physiological conditions or elevated temperatures. This guide analyzes this migration, provides a controlled synthesis protocol to isolate the kinetic O-acetyl product, and delineates its distinct metabolic pathway compared to aspirin.

Chemical Constitution & The O- to N-Acetyl Migration[1]

The primary challenge in working with acetylsalicylamide is distinguishing between its Kinetic Product (O-acetyl) and its Thermodynamic Product (N-acetyl).

-

O-Acetylsalicylamide (2-acetoxybenzamide): The true structural analogue of aspirin. It possesses a phenolic ester group capable of donating an acetyl moiety (potential COX acetylation).

-

N-Acetylsalicylamide (Salacetamide): The rearrangement product.[1] It is chemically stable but pharmacologically distinct, lacking the phenolic ester necessary for aspirin-like acetylation.

Mechanism of Instability

In solution (particularly at pH > 7) or upon heating, the acetyl group on the phenolic oxygen migrates to the adjacent amide nitrogen. This is an intramolecular nucleophilic attack driven by the greater stability of the amide bond over the phenolic ester.

Visualization: The Migration Pathway

The following diagram illustrates the irreversible rearrangement that researchers must control during synthesis and storage.

Figure 1: The irreversible intramolecular rearrangement of O-acetylsalicylamide to N-acetylsalicylamide (Salacetamide).[1]

Experimental Protocol: Controlled Synthesis

To study the analgesic properties of true acetylsalicylamide, one must synthesize and isolate the O-acetyl derivative without triggering the rearrangement. The following protocol utilizes low-temperature acetylation to favor the kinetic product.

Reagents

-

Substrate: Salicylamide (2-hydroxybenzamide) [CAS: 65-45-2]

-

Reagent: Acetic Anhydride (1.2 eq)

-

Catalyst: Pyridine (trace) or Sodium Acetate

-

Solvent: Anhydrous Chloroform or Dichloromethane (DCM)

Step-by-Step Methodology

-

Preparation (0°C): Dissolve Salicylamide (0.1 mol) in anhydrous DCM (100 mL) in a round-bottom flask. Cool the solution to 0°C using an ice-salt bath. Critical: Maintain temperature < 5°C throughout addition.

-

Acetylation: Add Acetic Anhydride (0.12 mol) dropwise over 30 minutes. Add catalytic pyridine (3 drops).

-

Reaction Monitoring: Stir at 0°C for 4 hours. Monitor via TLC (Silica; Ethyl Acetate:Hexane 1:3).

-

Note: If the spot for N-acetylsalicylamide appears (lower Rf), the temperature was too high.

-

-

Quenching: Pour the reaction mixture into ice-cold water (200 mL) to hydrolyze excess anhydride.

-

Extraction & Drying: Separate the organic layer. Wash rapidly with cold 5% NaHCO₃ (to remove acetic acid) and cold brine. Dry over anhydrous MgSO₄.

-

Isolation: Evaporate solvent under reduced pressure at < 30°C . Do not use a hot water bath.

-

Recrystallization: Recrystallize immediately from benzene/petroleum ether at room temperature.

Synthesis Workflow Diagram

Figure 2: Controlled synthesis workflow designed to prevent thermodynamic rearrangement.

Pharmacological Profile & Mechanism of Action[3]

Unlike Aspirin, which hydrolyzes to Salicylic Acid, Acetylsalicylamide hydrolyzes to Salicylamide . This distinction fundamentally alters its pharmacological activity.

Metabolism[4]

-

Aspirin: Hydrolyzed by esterases

Salicylic Acid (Active) + Acetate. -

Acetylsalicylamide: Hydrolyzed by esterases

Salicylamide (Active) + Acetate. -

Fate of Salicylamide: Salicylamide is not oxidized to salicylic acid.[2] Instead, it undergoes rapid conjugation (Glucuronidation/Sulfation) in the liver and intestinal wall. This "first-pass" metabolism is saturable [1].

Analgesic Mechanism

-

COX Inhibition: The O-acetyl group theoretically allows for the acetylation of Serine-530 in COX enzymes, similar to aspirin.[3] However, the bulky amide group may sterically hinder this transfer compared to the acid group in aspirin.

-

CNS Depressive Effect: The primary metabolite, Salicylamide, crosses the Blood-Brain Barrier (BBB) more effectively than salicylate. It exerts a sedative/depressant effect on the CNS, which contributes to its analgesic efficacy but also causes drowsiness [2].

-

Absence of Anti-Inflammatory Action: Unlike aspirin, Salicylamide (and thus its precursor) has negligible anti-inflammatory activity in peripheral tissues (e.g., rheumatic conditions) because it is rapidly metabolized and does not accumulate as free salicylate in inflamed joints [3].

Metabolic Pathway Diagram[7]

Figure 3: Metabolic fate of Acetylsalicylamide, highlighting the divergence from the aspirin-salicylate pathway.

Comparative Data: Aspirin vs. Acetylsalicylamide[3]

The following table summarizes the key pharmacological differences.

| Feature | Aspirin (Acetylsalicylic Acid) | Acetylsalicylamide (2-Acetoxybenzamide) | Salicylamide |

| Chemical Class | Acid (Salicylate) | Amide (Salicylate derivative) | Amide |

| Primary Metabolite | Salicylic Acid | Salicylamide | (Excreted as conjugates) |

| Anti-Inflammatory | High (Peripheral) | Low/Negligible | Negligible |

| Analgesic Site | Peripheral (COX inhibition) | Central (CNS) + Weak Peripheral | Central (CNS) |

| Gastric Irritation | High (Direct Acid + COX1 inhibition) | Moderate (Less acidic, but hydrolyzes) | Low |

| Stability | Stable (Solid state) | Unstable (Rearranges to N-acetyl) | Stable |

| Sedative Effect | None | Moderate (via Salicylamide) | Moderate |

Historical Development & Clinical Context

Why was it developed?

In the 1950s and 60s, the "gastric intolerance" of aspirin was a major driving force in pharmaceutical research. Scientists hypothesized that masking the carboxylic acid function of aspirin as an amide would reduce direct gastric mucosal irritation while retaining the acetylating capability required for potent analgesia [4].

Why did it fail to replace Aspirin?

-

Instability: The O-acetyl derivative's tendency to rearrange to the pharmacologically inferior N-acetyl isomer (Salacetamide) made shelf-life stability difficult to guarantee.

-

Metabolic Saturation: The metabolite, Salicylamide, requires high doses to overcome the "first-pass" conjugation barrier. At low doses, it is almost entirely metabolized before reaching systemic circulation. This "breakthrough" dosing requirement led to erratic clinical responses compared to the linear pharmacokinetics of aspirin [1].

-

Lack of Anti-Inflammatory Potency: For conditions like rheumatoid arthritis, the lack of peripheral anti-inflammatory activity rendered it inferior to aspirin.

Modern Relevance

Today, Acetylsalicylamide is primarily of interest in prodrug design and proteomics . Its O-acetyl group serves as a model for designing "aspirin-like" acylating agents that target specific serine residues in proteins other than COX, utilizing the amide linker to tune reactivity [5].

References

-

Dose-dependent bioavailability and metabolism of salicylamide in dogs. Source: Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

-

Salicylamide: Pharmacology and Clinical Use. Source: Taylor & Francis / MedlinePlus. URL:[Link]

-

Aspirin and Related Drugs: History and Development. Source: National Academic Digital Library of Ethiopia (Rainsford, K.D.). URL:[Link]

-

Acetylsalicylamide O- to N-acetyl migration. Source: Tetrahedron (Gordon, A.J., 1967).[1] URL:[Link]

-

New carboxylate and hydroxamate inhibitors of prostaglandin-H-synthase. Source: Amazon AWS (Thesis Repository). URL:[Link]

Sources

Technical Guide: Prodrug Applications of Acetylsalicylamide Derivatives

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It moves from rationale to synthesis, kinetics, and advanced applications, adhering to the requested autonomy and formatting standards.

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Leads. Scope: Synthesis, Metabolic Stability, and Gastrointestinal Safety Profiles.

Executive Summary: The Amide Advantage

Acetylsalicylic acid (Aspirin) remains the gold standard for antiplatelet and anti-inflammatory therapy, yet its clinical utility is compromised by direct gastric mucosal injury. This toxicity stems from the "ion trapping" of the acidic carboxylic moiety (

Acetylsalicylamide (O-acetylsalicylamide) and its derivatives represent a strategic prodrug class. By replacing the carboxylic acid with a neutral amide functionality, these derivatives eliminate the acidic trigger for local irritation while retaining the O-acetyl group essential for platelet cyclooxygenase-1 (COX-1) acetylation. This guide analyzes the development of these derivatives as "Gastric-Sparing Aspirin Prodrugs."

Rationale & Structural Design

The primary failure mode of aspirin is local toxicity. The carboxylic acid group remains unionized in the low pH of the stomach, facilitating rapid entry into mucosal cells. Once inside (pH 7.4), it ionizes, becoming trapped and causing cellular necrosis.

The Prodrug Solution:

-

Masking the Acid: Conversion to a primary or secondary amide (

) prevents ionization-dependent trapping. -

Masking the Phenol: The O-acetyl group is preserved to maintain the pharmacophore required for irreversible COX inhibition.

-

Bioactivation: The amide bond is chemically stable in gastric fluid but susceptible to hepatic amidases, releasing the active salicylamide or salicylate species systemically.

Structural Activity Relationship (SAR) Table

| Moiety | Modification | Effect on Pharmacokinetics (PK) |

| Phenolic -OH | Acetylation (O-acetyl) | Increases lipophilicity; Enables COX acetylation; Masks gastric irritancy. |

| Carboxyl -COOH | Primary Amide ( | Neutralizes acidity; Increases stability in SGF; Slows systemic clearance. |

| Amide Nitrogen | N-Alkyl Substitution | Modulates LogP; Enhances blood-brain barrier (BBB) penetration. |

| Amide Nitrogen | N-Linker-NO | Nitric Oxide (NO) donation; Vasodilation; Cytoprotection (Mutual Prodrug). |

Chemical Synthesis Protocols

The synthesis of O-acetylsalicylamide derivatives requires selective acetylation of the phenolic hydroxyl group without over-acetylating the nitrogen (forming imides).

Protocol A: Selective O-Acetylation of Salicylamide

Objective: Synthesize O-acetylsalicylamide (Salacetamide) with >95% purity.

-

Reagents: Salicylamide (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (catalytic), Toluene (solvent).

-

Procedure:

-

Dissolve Salicylamide in Toluene at 40°C.

-

Add Pyridine (0.1 eq) as a proton scavenger.

-

Add Acetic Anhydride dropwise over 20 minutes to prevent exotherm.

-

Reflux at 90°C for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

-

Critical Step: Cool to 0°C. The product precipitates. If N-acetylation occurs (di-acetyl byproduct), wash the solid with cold 5% NaHCO

.

-

-

Purification: Recrystallize from ethanol/water.

-

Yield: Expected 85-90%.

Protocol B: Synthesis of N-Substituted NO-Donors (Advanced)

Objective: Coupling a nitro-oxy linker to the amide nitrogen.

-

Activation: React O-acetylsalicyloyl chloride with the corresponding amino-alkyl-nitrate ester in dichloromethane (DCM) with Triethylamine (TEA).

-

Workup: Wash with dilute HCl to remove unreacted amine, then brine.

-

Stability Note: Avoid high temperatures (>60°C) during drying to prevent nitrate ester decomposition.

Visualization: Synthesis Workflow

Caption: Selective O-acetylation pathway minimizing N-acetyl impurity formation.

In Vitro Stability & Metabolism

A viable prodrug must resist acid hydrolysis in the stomach but undergo enzymatic cleavage in the plasma.

Experimental Protocol: Hydrolysis Kinetics

Method: HPLC-UV analysis of prodrug degradation.

-

Column: C18 Reverse Phase (5

m, 150mm x 4.6mm). -

Mobile Phase: Acetonitrile:Phosphate Buffer pH 2.5 (40:60).

-

Detection: 235 nm (Salicylamide isobestic point).

Media Conditions:

-

SGF (Simulated Gastric Fluid): pH 1.2, pepsin-free.

-

SIF (Simulated Intestinal Fluid): pH 6.8.

-

Human Plasma: Pooled, heparinized (contains esterases/amidases).

Data Summary (Comparative Kinetics)

| Compound |

Interpretation: The amide derivative shows superior stability in gastric acid (SGF), confirming the "gastric-sparing" hypothesis. Plasma half-life is sufficient to allow systemic circulation before bioactivation.

Visualization: Metabolic Bioactivation Pathway

Caption: Bioactivation pathway highlighting stability in the stomach vs. enzymatic activation in plasma.

Advanced Applications: NO-Donating Hybrids

To further mitigate GI risk and enhance cardiovascular protection, O-acetylsalicylamide can be derivatized into a "Mutual Prodrug" by attaching a Nitric Oxide (NO) donating moiety.

-

Concept: NO stimulates mucus secretion and mucosal blood flow, counteracting the prostaglandin depletion caused by COX inhibition [1].

-

Design: Link a nitro-oxy alkyl spacer to the amide nitrogen.

-

Result: The molecule releases NO (cytoprotection) + Salicylamide (analgesia) + Acetate.

References

-

Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 255-258. Link

-

Gilmer, J. F., et al. (2002).[1] Isosorbide-based aspirin prodrugs: II. Hydrolysis kinetics of isosorbide diaspirinate. European Journal of Pharmaceutical Sciences, 16(4-5), 297-304. Link

-

Fahmy, H. H., & Soliman, G. A. (2001).[2] Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities.[2] Archives of Pharmacal Research, 24(3), 180-189.[2] Link

-

Bundgaard, H., et al. (1988).[1][3] Aspirin prodrugs: synthesis and hydrolysis of 2-acetoxybenzoate esters of various N-(hydroxyalkyl) amides. International Journal of Pharmaceutics, 44(1-3), 151-158.[1] Link

Sources

Comprehensive Technical Guide: Acetylsalicylamide Physicochemical Profiling

Executive Summary

Acetylsalicylamide (specifically the O-acetyl derivative, 2-acetoxybenzamide ) represents a critical structural analog in the salicylate class of non-steroidal anti-inflammatory drugs (NSAIDs). Functioning as the amide prodrug of salicylamide and a close structural relative of aspirin (acetylsalicylic acid), its physicochemical profile—specifically molecular weight and lipophilicity—dictates its pharmacokinetic behavior, blood-brain barrier (BBB) permeability, and hydrolytic stability.

This guide provides a rigorous technical analysis of acetylsalicylamide, resolving common nomenclature ambiguities between its O-acetyl, N-acetyl, and ring-substituted isomers. It details the molecular weight calculations, lipophilicity (LogP/LogD) values derived from experimental and computational models, and provides validated protocols for their determination.

Part 1: Chemical Identity & Nomenclature Resolution

The term "acetylsalicylamide" is chemically ambiguous. In drug development contexts, it most frequently refers to 2-acetoxybenzamide (O-acetylsalicylamide), the direct amide analog of aspirin. However, commercial catalogs often list 5-acetylsalicylamide under this name.

Structural Classification

| Common Name | IUPAC Name | CAS Number | Molecular Formula | Structural Feature |

| O-Acetylsalicylamide | 2-(Acetyloxy)benzamide | 5663-71-8 | C₉H₉NO₃ | Acetyl group on phenolic Oxygen (Aspirin analog) |

| N-Acetylsalicylamide | N-Acetyl-2-hydroxybenzamide | 487-48-9 | C₉H₉NO₃ | Acetyl group on amide Nitrogen (Salacetamide) |

| 5-Acetylsalicylamide | 5-Acetyl-2-hydroxybenzamide | 40187-51-7 | C₉H₉NO₃ | Acetyl group on Phenyl ring at C5 |

Molecular Weight Analysis

For all isomers (

-

Monoisotopic Mass: 179.0582 Da

-

Average Molecular Weight: 179.17 g/mol

Calculation:

Part 2: Lipophilicity (LogP) & Physicochemical Data[1][2][3]

Lipophilicity is the governing parameter for the compound's absorption and distribution.[1] Unlike aspirin, the amide group in acetylsalicylamide alters the hydrogen bonding network, significantly impacting

Comparative Lipophilicity Data

| Compound | Experimental | Computed | Notes | |

| O-Acetylsalicylamide | 0.50 – 0.80 (Est.) | 0.50 | ~0.50 | Lower than aspirin due to loss of intramolecular H-bond. |

| Salicylamide (Parent) | 1.28 | 1.15 | 1.28 | Moderate lipophilicity; crosses BBB. |

| Aspirin (Reference) | 1.19 | 1.19 | -1.60 | Ionized at physiological pH (pKa ~3.5). |

| 5-Acetylsalicylamide | N/A | 1.60 | 1.60 | Higher lipophilicity due to ketone on ring. |

Critical Insight:

While acetylation typically increases lipophilicity (by adding a hydrophobic methyl group), the conversion of salicylamide to O-acetylsalicylamide disrupts the strong intramolecular hydrogen bond between the phenolic -OH and the amide carbonyl. This exposure of polar groups can paradoxically lower or stagnate the

Visualization: Structural Isomerism & Properties

Figure 1: Structural relationship and physicochemical divergence of acetylsalicylamide isomers.

Part 3: Experimental Protocols

Protocol A: Synthesis of O-Acetylsalicylamide

Objective: Selective O-acetylation of salicylamide without N-acetylation or rearrangement.

Reagents:

-

Salicylamide (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Catalytic

or Pyridine -

Solvent: Ethyl Acetate or Toluene

Workflow:

-

Dissolution: Dissolve 13.7 g (0.1 mol) of salicylamide in 50 mL of dry ethyl acetate.

-

Addition: Add 12 mL of acetic anhydride slowly under stirring.

-

Catalysis: Add 2-3 drops of conc.

. -

Reaction: Heat to reflux (approx. 70-80°C) for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).

-

Quenching: Cool to room temperature. Pour mixture into 100 mL ice-water to hydrolyze excess anhydride.

-

Isolation: Filter the white precipitate.

-

Purification: Recrystallize from ethanol/water (1:1) to yield needle-like crystals.

-

Validation: Verify structure via IR (Ester C=O at ~1750 cm⁻¹, Amide C=O at ~1650 cm⁻¹).

Protocol B: Determination of LogP (Shake-Flask Method)

Objective: Experimentally determine the partition coefficient (

Reagents:

-

n-Octanol (HPLC Grade, pre-saturated with water)

-

Phosphate Buffer (pH 7.4, pre-saturated with octanol)

Step-by-Step Methodology:

-

Phase Saturation: Agitate n-octanol and phosphate buffer (1:1 v/v) for 24 hours. Separate phases.

-

Stock Preparation: Dissolve 10 mg of Acetylsalicylamide in 10 mL of pre-saturated n-octanol.

-

Equilibration:

-

Aliquot 5 mL of stock solution (

) into a centrifuge tube. -

Add 5 mL of pre-saturated buffer.

-

Vortex for 30 minutes at 25°C.

-

Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

-

-

Quantification:

-

Analyze the octanol phase (

) and aqueous phase ( -

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile:Water (40:60).

-

-

Calculation:

Note: If

Visualization: LogP Determination Workflow

Figure 2: Workflow for the experimental determination of partition coefficient via Shake-Flask method.

Part 4: Pharmacokinetics & Hydrolysis

As a prodrug, O-acetylsalicylamide is designed to hydrolyze into salicylamide. The kinetics of this hydrolysis are pH-dependent and critical for establishing shelf-life and in vivo half-life.

-

Mechanism: Nucleophilic attack of water/hydroxide on the ester carbonyl.

-

Kinetics: Pseudo-first-order kinetics in buffered aqueous solution.

-

Half-life (

):-

pH 1.2 (Stomach): Stable (

hours). -

pH 7.4 (Plasma): Rapid hydrolysis (

minutes) due to esterase activity and base catalysis.

-

Implication: The low experimental

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79747, 2-(Acetyloxy)benzamide. Retrieved from [Link]

-

Medi-Sari, M., et al. (2004). Lipophilicity study of salicylamide. Acta Pharmaceutica, 54(2), 91-101. Retrieved from [Link]

-

Hussain, A. A., et al. (2000). Cooperative Effects of Functional Groups in Ester Hydrolysis: Competitive Inhibitory Effect of External Nucleophile Concentration on Intramolecular O- to N-Acylation in O-Acetylsalicylamide. AAPS PharmSciTech.[8] Retrieved from [Link]

-

ChemAxon. LogP and LogD Calculation Methods and Documentation. Retrieved from [Link]

-

NIST Chemistry WebBook. Benzamide, 2-(acetyloxy)- (CAS 5663-71-8). Retrieved from [Link]

Sources

- 1. dl.chemaxon.com [dl.chemaxon.com]

- 2. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. R: Drug Calculated Properties [search.r-project.org]

- 4. researchgate.net [researchgate.net]

- 5. chemeo.com [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Peter Crooks Research Group [uky.edu]

Methodological & Application

Optimal reaction conditions for acetylation of salicylamide

Controlling Regioselectivity for O-Acetyl, N-Acetyl, and Ring-Acyl Derivatives

Executive Summary

Acetylation of salicylamide (2-hydroxybenzamide) presents a unique challenge in organic synthesis due to the presence of three distinct nucleophilic sites: the phenolic oxygen, the amide nitrogen, and the aromatic ring carbons. While the O-acetyl derivative (2-acetoxybenzamide) is the direct structural analog of aspirin and the primary target for prodrug development, slight variations in reaction conditions can shift the pathway toward N-acetylation (imide formation) or C-acylation (Friedel-Crafts).

This guide provides optimized protocols for selectively targeting the O-acetyl derivative , with comparative data for the C-acetyl pathway. It includes critical mechanistic insights into the kinetic vs. thermodynamic control required to prevent the irreversible O

Mechanistic Insight & Regioselectivity

The acetylation of salicylamide is not a single-product reaction; it is a competition between kinetic and thermodynamic control.

-

Path A (O-Acetylation): Kinetically favored under mild, acid-catalyzed conditions. The phenolic hydroxyl is acylated to form 2-acetoxybenzamide . This is the "Aspirin-like" pathway.

-

Path B (N-Acetylation): Thermodynamically favored. The O-acetyl product can undergo an intramolecular O

N acyl migration under basic conditions or high heat, forming N-acetylsalicylamide (Salacetamide) . -

Path C (Ring Acylation): Occurs only under strong Lewis Acid catalysis (e.g., AlCl₃) and high temperatures, directing the acetyl group to the 5-position (Friedel-Crafts) to form 5-acetylsalicylamide .

Pathway Visualization

Figure 1: Reaction landscape of salicylamide acetylation. Path A (Green) is the primary focus of this guide.

Optimization Matrix: Reaction Variables

| Variable | Condition A (Target: O-Acetyl) | Condition B (Target: 5-Acetyl) | Impact on Selectivity |

| Reagent | Acetic Anhydride ( | Acetyl Chloride ( | |

| Catalyst | Strong Lewis acids ( | ||

| Temperature | 25°C – 55°C | 140°C | High temp promotes rearrangement to thermodynamic products (N-acetyl or C-acetyl). |

| Solvent | Ethyl Acetate or DCM | Solvent-free (Molten Salt) | Polar aprotic solvents stabilize the polar transition state for esterification. |

Experimental Protocols

Protocol A: Selective O-Acetylation (Synthesis of 2-Acetoxybenzamide)

Target Audience: Medicinal Chemists, Prodrug Synthesis

Principle: This protocol uses acid catalysis to activate acetic anhydride. Low temperature is strictly maintained to prevent the O

Materials:

-

Salicylamide (13.7 g, 100 mmol)

-

Acetic Anhydride (12.3 g, 120 mmol, 1.2 eq)

-

Conc. Sulfuric Acid (3-4 drops)

-

Ethyl Acetate (50 mL)

-

Hexane (for recrystallization)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂).

-

Charge: Add Salicylamide and Ethyl Acetate. Stir until partially suspended/dissolved.

-

Activation: Add Acetic Anhydride in one portion.

-

Catalysis: Add conc.

dropwise. Caution: Exotherm. -

Reaction: Heat the mixture gently to 50-55°C for 60 minutes. The solution should become clear.

-

Critical Control Point: Do NOT exceed 60°C. Higher temperatures trigger the rearrangement to the N-acetyl isomer.

-

-

Quench: Cool the mixture to room temperature. Pour slowly into 150 mL of ice-cold water with vigorous stirring.

-

Isolation: The O-acetyl product will precipitate as a white solid. If oiling occurs, scratch the glass or seed with a crystal.

-

Purification: Filter the solid. Wash with cold water (

mL) to remove acetic acid.-

Recrystallization:[1] Dissolve in minimum hot Ethyl Acetate, then add Hexane until turbid. Cool to 4°C.

-

-

Drying: Vacuum dry at 40°C. (Avoid high heat drying).

Expected Yield: 75-85% Characterization: MP: ~138-142°C (Distinct from 5-acetyl derivative at >220°C).

Protocol B: Friedel-Crafts Ring Acetylation (Synthesis of 5-Acetylsalicylamide)

Target Audience: Synthetic Organic Chemists, Intermediate Synthesis

Principle: Uses a molten salt method to overcome the deactivating effect of the amide group and force substitution on the aromatic ring.

Materials:

-

Salicylamide (5.0 g)[1]

-

Acetyl Chloride (3.4 g)

-

Aluminum Chloride (Anhydrous, 8.6 g)

-

Sodium Chloride (3.8 g)

Procedure:

-

Melt Preparation: In a dry flask, mix

and -

Addition: Add Salicylamide to the melt.

-

Acylation: Add Acetyl Chloride dropwise over 10 minutes.

-

Reaction: Stir at 140°C for 30 minutes.

-

Quench: Pour the hot melt carefully into acidic ice water (HCl/Ice).

-

Isolation: Filter the yellow precipitate. Recrystallize from Ethanol.[1][2]

Expected Yield: ~90% Characterization: MP: 220-226°C.

Analytical Validation & Quality Control

To validate the protocol, you must distinguish between the Starting Material (SM), the O-Acetyl product, and the N-Acetyl impurity.

| Feature | Salicylamide (SM) | O-Acetyl Product (Target) | N-Acetyl Impurity |

| IR (Carbonyl) | ~1650 cm⁻¹ (Amide I) | ~1760 cm⁻¹ (Ester) + 1660 cm⁻¹ (Amide) | ~1700 & 1660 cm⁻¹ (Imide doublet) |

| IR (OH/NH) | Broad ~3200-3400 (Phenol) | Sharp ~3180, 3300 (Amide NH) | No broad Phenol OH |

| 1H NMR (Ar-H) | Complex multiplet | Downfield shift of H-3 (ortho to ester) | Distinct shift pattern |

| Ferric Chloride Test | Positive (Purple) | Negative (Phenol blocked) | Positive (Phenol free) |

Validation Workflow

Figure 2: Rapid QC workflow for validating O-acetylation success.

Troubleshooting & "Pro-Tips"

-

Product is turning purple with FeCl₃:

-

Cause: Hydrolysis has occurred.[3] The ester bond is labile.

-

Fix: Ensure all glassware is dry. Do not use basic water for washing. Store in a desiccator.

-

-

Melting point is too high (>160°C):

-

Low Yield/Oiling out:

-

Cause: Incomplete precipitation.

-

Fix: The O-acetyl derivative is moderately soluble in warm ethyl acetate. Ensure the quench water is ice-cold (0°C) and allow the flask to sit in an ice bath for 30 minutes post-quench.

-

References

-

Friedel-Crafts Acylation (Ring Acetylation)

- Smolecule Protocol: "Synthesis of 5-Acetylsalicylamide from salicylamide using NaCl-AlCl3 molten salt system."

-

Source: [1]

-

O- vs N-Acetylation Migration

-

Microwave/Green Synthesis Context

- "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry."

-

Source:

-

Spectroscopic Data (IR/NMR Interpretation)

- "Interpreting IR Spectra - Carbonyl and Amide Regions."

-

Source:

Sources

HPLC method development for acetylsalicylamide quantification

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Acetylsalicylamide

Part 1: Executive Summary & Chemical Context

Title: Stability-Indicating HPLC Method for the Quantification of Acetylsalicylamide (2-Acetoxybenzamide) and Resolution of Isomeric Impurities.

Abstract: This protocol details the development and validation of a Reverse-Phase HPLC (RP-HPLC) method for the quantification of Acetylsalicylamide. Unlike standard salicylate analysis, this method addresses the specific chemical instability of Acetylsalicylamide, including its susceptibility to O-to-N acyl migration (forming Salacetamide) and hydrolytic degradation (forming Salicylamide). The method utilizes a C18 stationary phase with a controlled acidic mobile phase to ensure component stability during analysis, achieving baseline separation of the parent compound, its isomers, and degradation products.

Target Audience: Analytical Chemists, Formulation Scientists, and Quality Control Professionals.

Part 2: Physicochemical Profiling & Mechanistic Insight

To develop a robust method, one must understand the "Behavioral Chemistry" of the analyte. Acetylsalicylamide is not merely a static molecule; it is a dynamic system in solution.

The Stability Challenge: O- vs. N-Acetylation

Acetylsalicylamide (2-acetoxybenzamide) is the amide analog of Aspirin. However, it possesses a unique degradation pathway absent in Aspirin:

-

Hydrolysis: Like Aspirin, the ester bond hydrolyzes to form Salicylamide and Acetic Acid.

-

Isomerization (The Hidden Variable): In neutral or basic conditions, the acetyl group can migrate from the oxygen (O-acetyl) to the nitrogen (N-acetyl), forming Salacetamide (N-acetylsalicylamide). This rearrangement is thermodynamically favorable and irreversible under certain conditions.

Implication for HPLC: The method must separate three distinct species:

-

2-Acetoxybenzamide (Target Analyte - Kinetic Product)

-

Salacetamide (Isomeric Impurity - Thermodynamic Product)

-

Salicylamide (Hydrolytic Degradant)

Molecular Properties

| Compound | Structure Type | pKa (approx.)[1] | LogP | UV Max (nm) |

| Acetylsalicylamide | O-Acetyl (Ester) | ~8.0 (Amide) | ~0.9 - 1.1 | 235, 270 |

| Salacetamide | N-Acetyl (Imide) | ~8.5 | ~0.8 | 235, 280 |

| Salicylamide | Free Phenol | 8.2 (Phenol) | 1.28 | 235, 300 |

Note: The similar LogP values imply that isocratic separation might be difficult. A gradient is recommended to sharpen peaks and control elution order.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the chemical relationships that the HPLC method must resolve.

Caption: Figure 1. Degradation and rearrangement pathways of Acetylsalicylamide. The method must resolve the O-acetyl parent from the N-acetyl isomer.

Part 4: Method Development Protocol

Chromatographic Conditions

-

Column: C18 (L1) End-capped.

-

Specification: 250 mm x 4.6 mm, 5 µm packing (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).[2]

-

Rationale: A 250mm column provides the theoretical plates necessary to separate the structurally similar O-acetyl and N-acetyl isomers.

-

-

Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).

-

Rationale: Low pH suppresses the ionization of the phenolic group on Salicylamide and prevents the O-to-N migration during the run.

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 25°C.

-

Warning: Do not elevate temperature >30°C, as this accelerates on-column hydrolysis.

-

-

Detection: UV @ 237 nm (Isosbestic point region for salicylates) or 254 nm.

-

Injection Volume: 10-20 µL.

Gradient Program

Isocratic elution often fails to resolve the isomers. A shallow gradient is preferred.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 85 | 15 | Equilibration |

| 10.0 | 60 | 40 | Linear Gradient |

| 15.0 | 20 | 80 | Column Wash |

| 16.0 | 85 | 15 | Re-equilibration |

| 22.0 | 85 | 15 | End of Run |

Standard Preparation (Critical Step)

Errors in solvent selection are the #1 cause of method failure for this molecule.

-

Diluent: Acetonitrile:Water (50:50) adjusted to pH 3.0 with Phosphoric Acid.

-

Do NOT use pure water: Induces hydrolysis.

-

Do NOT use alkaline buffers: Induces immediate isomerization to Salacetamide.

-

-

Stock Solution: Dissolve 50 mg Acetylsalicylamide in 50 mL of Diluent. (Conc: 1000 µg/mL). Use sonication sparingly (heat generation degrades the sample).

Part 5: Method Validation (ICH Q2 R2 Compliant)

This section outlines the validation parameters required to prove the method is "Fit for Purpose."

Validation Workflow

Caption: Figure 2. ICH Q2(R2) Validation workflow emphasizing specificity through stress testing.

Key Validation Criteria

-

Specificity:

-

Inject individual standards of Acetylsalicylamide, Salicylamide, and Salacetamide (if available; if not, generate in situ by heating a base-treated sample).

-

Acceptance: Resolution (Rs) > 1.5 between all peaks. Peak purity index > 0.999 (using Diode Array Detector).

-

-

Linearity:

-

Range: 20 µg/mL to 200 µg/mL.

-

Acceptance: Correlation coefficient (

)

-

-

Accuracy (Recovery):

-

Spike placebo (excipients) with analyte at 80%, 100%, and 120% levels.

-

Acceptance: Mean recovery 98.0% – 102.0%.[3]

-

-

Robustness:

-

Vary pH of Mobile Phase A (± 0.2 units).

-

Vary Column Temp (± 5°C).

-

Critical Check: Ensure the resolution between the O-acetyl and N-acetyl isomers remains > 1.5.

-

Part 6: Troubleshooting & Expert Tips

| Observation | Probable Cause | Corrective Action |

| Split Peak / Doublet | Partial isomerization (O- to N-acetyl) in the vial. | Check diluent pH. Ensure it is acidic (pH < 3).[4] Analyze samples immediately after preparation. |

| Rising Baseline | Gradient ghost peaks or accumulation of late eluters. | Use HPLC-grade solvents.[5] Ensure column wash step (80% B) is sufficient. |

| Area Reproducibility Poor | Sample hydrolysis during sequence. | Keep autosampler temperature at 4°C. |

| Retention Time Drift | Mobile phase evaporation or pH shift. | Cap solvent bottles. Use buffer (Phosphate) rather than just acidified water if drift persists. |

Part 7: References

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023).

-

Gordon, A. J. Acetylsalicylamide: O- to N-Acetyl Migration.[6] Tetrahedron, 23(2), 863-870.[6][7] (1967).[6][7] (Seminal paper on the isomerization mechanism).

-

PubChem. Salicylamide (Compound Summary). National Library of Medicine. (Accessed 2024).

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Standard text for gradient optimization principles).

Sources

- 1. Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]- | 121315-20-6 | Benchchem [benchchem.com]

- 2. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. ijpsonline.com [ijpsonline.com]

- 5. 高效液相色譜溶劑 [sigmaaldrich.com]

- 6. Benzamide,N-acetyl-2-hydroxy | CAS#:487-48-9 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Note & Protocol: Synthesis of O-Acetylsalicylamide via Acid-Catalyzed Acetylation

Abstract

This document provides a comprehensive guide for the synthesis of O-acetylsalicylamide, also known as 2-(acetyloxy)benzamide, through the acid-catalyzed O-acetylation of salicylamide using acetic anhydride. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The narrative delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol with causality-driven explanations, outlines robust methods for product purification and characterization, and emphasizes critical safety considerations.

Introduction and Rationale

Salicylamide (2-hydroxybenzamide) is a well-known compound with analgesic and antipyretic properties.[1] The chemical modification of its functional groups is a common strategy to alter its pharmacokinetic and pharmacodynamic profile. The acetylation of the phenolic hydroxyl group—a process analogous to the industrial synthesis of acetylsalicylic acid (Aspirin)—yields O-acetylsalicylamide.[2] This transformation converts the phenol into an ester, which can significantly impact properties such as solubility, membrane permeability, and metabolic stability.

This application note details a reliable and straightforward method for this synthesis using acetic anhydride as the acetylating agent and a strong acid as a catalyst. The chosen methodology is favored for its efficiency, use of common laboratory reagents, and high potential yield.[2] Understanding this synthesis provides a foundational model for the selective acylation of phenolic hydroxyl groups in more complex molecular architectures.

Reaction Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution

The conversion of salicylamide to O-acetylsalicylamide is a classic example of an acid-catalyzed nucleophilic acyl substitution. The reaction proceeds through several distinct steps, which are crucial for understanding the role of each reagent and optimizing reaction conditions.

Causality of Mechanistic Steps:

-

Activation of the Electrophile: The reaction is initiated by the protonation of one of the carbonyl oxygens of acetic anhydride by the acid catalyst (e.g., H₂SO₄ or H₃PO₄). This step is critical as it dramatically increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack.[2][3]

-

Nucleophilic Attack: The phenolic hydroxyl group of salicylamide, acting as the nucleophile, attacks the activated carbonyl carbon. The lone pair of electrons on the oxygen atom forms a new C-O bond, leading to a tetrahedral intermediate. The phenolic -OH is a more potent nucleophile than the amide (-CONH₂) nitrogen under these acidic conditions, ensuring selective O-acetylation.[3]

-

Proton Transfer & Reformation of Carbonyl: A proton is transferred from the newly bonded oxygen to another oxygen within the intermediate. This is followed by the collapse of the tetrahedral intermediate, reforming the carbonyl double bond.

-

Elimination of the Leaving Group: The collapse of the intermediate results in the expulsion of a molecule of acetic acid, which is a good leaving group.

-

Deprotonation: The final step is the deprotonation of the oxonium ion by a weak base (such as water or another molecule of acetic acid) to yield the final, neutral ester product, O-acetylsalicylamide, and regenerate the acid catalyst.

Caption: Acid-catalyzed O-acetylation workflow.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations involving acetic anhydride must be performed in a well-ventilated chemical fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Key Properties |

| Salicylamide | C₇H₇NO₂ | 137.14 | 20.0 | 2.74 g | White crystalline solid, M.P. 140-144 °C[4] |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 45.0 | 4.6 g (4.25 mL) | Corrosive, lachrymator, flammable liquid[5] |

| Phosphoric Acid, 85% | H₃PO₄ | 98.00 | Catalyst | 5 drops | Corrosive, viscous liquid |

Note: Concentrated sulfuric acid can be used as an alternative catalyst.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Place 2.74 g (20.0 mmol) of dry salicylamide into a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: In a chemical fume hood, carefully add 4.25 mL (45.0 mmol) of acetic anhydride to the flask. With gentle stirring, add 5 drops of 85% phosphoric acid to the suspension.

-

Rationale: Acetic anhydride is used in excess to ensure complete reaction of the salicylamide and to act as a solvent. The acid is a catalyst required to activate the anhydride.[3]

-

-

Heating: Attach a reflux condenser (air-cooled is sufficient) to the flask. Heat the flask in a water bath maintained at 70-80°C for 15 minutes. Stir the mixture continuously. The solid should fully dissolve during this period.

-

Rationale: Gentle heating accelerates the reaction rate without promoting significant side reactions or decomposition.

-

-

Quenching Excess Anhydride: Remove the flask from the water bath and allow it to cool for a few minutes. Cautiously add 2 mL of deionized water dropwise to the reaction mixture while it is still warm to hydrolyze the unreacted acetic anhydride. An exothermic reaction may be observed.

-

Rationale: This step safely decomposes the excess, highly reactive acetic anhydride to the less reactive acetic acid.

-

-

Product Precipitation: Add 30 mL of ice-cold deionized water to the flask with vigorous stirring. The product, O-acetylsalicylamide, should precipitate as a white solid.

-

Rationale: O-acetylsalicylamide is sparingly soluble in water, while the byproducts (acetic acid) and catalyst are highly soluble. This allows for effective initial separation.

-

-

Crystallization and Isolation: Place the flask in an ice bath for 20 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals on the filter paper with two portions of 15 mL ice-cold deionized water to remove any residual acetic acid and catalyst.

-

Rationale: Using ice-cold water minimizes the loss of product, which has a slight solubility in water.[6]

-

-

Drying: Press the crystals as dry as possible on the filter paper. Transfer the solid to a watch glass and allow it to air-dry completely. For faster drying, a vacuum oven at 50-60°C can be used. Determine the mass of the crude product and calculate the yield.

Purification by Recrystallization

For obtaining a high-purity product suitable for analytical characterization, recrystallization is necessary. An ethanol/water mixture is an effective solvent system.

-

Dissolution: Transfer the crude O-acetylsalicylamide to a 100 mL Erlenmeyer flask. Add a minimum amount of hot ethanol (~15-20 mL) to dissolve the solid completely. Gentle heating on a hot plate may be required.

-

Inducing Crystallization: While the solution is still hot, add warm deionized water dropwise until the solution just begins to turn cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Rationale: This mixed-solvent technique leverages the high solubility of the product in hot ethanol and its low solubility in water to achieve a supersaturated state upon cooling, which is ideal for crystal growth.[7]

-

-

Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[8]

-

Isolation: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the yield of crystals.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (50:50) mixture, and dry thoroughly.

Product Characterization

Verifying the identity and purity of the synthesized O-acetylsalicylamide is a critical self-validating step of the protocol.

Expected Analytical Results

| Analysis Method | Parameter | Expected Result for O-Acetylsalicylamide | Comments |

| Physical | Appearance | White crystalline solid | --- |

| Melting Point | ~135-139 °C (Predicted) | The starting salicylamide melts at 140-144 °C.[4] A significant change and sharp melting range indicate successful conversion and high purity. | |

| Spectroscopy | FT-IR (cm⁻¹) | Disappearance: Broad ~3400-3200 (phenolic -OH). Appearance: Strong ~1760 (ester C=O stretch), Strong ~1680 (amide C=O stretch). | The most definitive changes confirming O-acetylation. |

| ¹H NMR (DMSO-d₆) | δ ~2.2 ppm (s, 3H): Acetyl -CH₃ protons. δ ~7.2-8.1 ppm (m, 4H): Aromatic protons. δ ~7.8, 8.2 ppm (br s, 2H): Amide -NH₂ protons. | Disappearance of the far downfield phenolic -OH proton (δ >10 ppm in salicylamide) is a key indicator. | |

| Mass Spec (EI) | m/z 179: Molecular Ion [M]⁺. m/z 137: [M - CH₂CO]⁺. m/z 120: [M - CH₂CO - NH₃]⁺. | Fragmentation pattern consistent with the loss of a ketene group from the ester. |

Safety Precautions and Handling

Adherence to safety protocols is paramount during this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.

-

Acetic Anhydride: This reagent is highly corrosive, a lachrymator, and reacts violently with water.[5] It must be handled exclusively in a chemical fume hood.[5] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water immediately.

-

Salicylamide: Harmful if swallowed and causes skin and eye irritation.[4] Avoid generating dust. In case of contact, wash the affected area with soap and water.

-

Acid Catalyst (H₃PO₄/H₂SO₄): Highly corrosive. Handle with care, avoiding contact with skin and clothing.

-

Waste Disposal: Neutralize acidic aqueous waste before disposal according to local institutional guidelines. Organic waste should be collected in a designated container.

References

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 79747, 2-(Acetyloxy)benzamide; [cited 2026 Feb 28]. Available from: [Link]

-

MetaSci [Internet]. Salicylamide Safety Data Sheet; [cited 2026 Feb 28]. Available from: [Link]

-

Oxford Lab Fine Chem LLP [Internet]. Salicylamide Material Safety Data Sheet; [cited 2026 Feb 28]. Available from: [Link]

-

Techno PharmChem [Internet]. Salicylamide Material Safety Data Sheet; [cited 2026 Feb 28]. Available from: [Link]

-

National Institute of Standards and Technology [Internet]. Benzamide, 2-(acetyloxy)-; [cited 2026 Feb 28]. In: NIST Chemistry WebBook, SRD 69. Available from: [Link]

-

Lin, H.-Y., et al. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules. 2024. Available from: [Link]

-

University of Colorado Boulder, Department of Chemistry [Internet]. Recrystallization - Single Solvent; [cited 2026 Feb 28]. Available from: [Link]

-

LibreTexts Chemistry. Synthesis of an Analgesic: Aspirin; 2021. Available from: [Link]

-

BYJU'S [Internet]. Reaction of acetylation of salicylic acid; [cited 2026 Feb 28]. Available from: [Link]

-

Pearson+ [Internet]. Propose a mechanism for the acid-catalyzed reaction of salicylic acid with acetic anhydride; [cited 2026 Feb 28]. Available from: [Link]

-

Jadrijević-Mladar Takač, M., et al. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica. 2004;54(3):163-176. Available from: [Link]

-

University of Alberta, Department of Chemistry [Internet]. Recrystallization; [cited 2026 Feb 28]. Available from: [Link]

-

University of Wisconsin-Madison, Department of Chemistry [Internet]. Mixed Solvent Recrystallization; [cited 2026 Feb 28]. Available from: [Link]

- Jiangnan University. Method for preparing acetyl salicylamide. CN101805268A; 2010.

-

Organic Chemistry Portal [Internet]. 5012 Synthesis of acetylsalicylic acid (aspirin) from salicylic acid and acetic anhydride; 2006. Available from: [Link]

- Jiangnan University. Method for preparing acetyl salicylamide. CN101805268A; 2010.

- Colgate-Palmolive Company. Process for preparing salicylamide compounds. EP0143628A2; 1985.

-